molecular formula C41H62N7O17P3S B1252649 Retinoyl CoA CAS No. 81295-48-9

Retinoyl CoA

Cat. No.: B1252649
CAS No.: 81295-48-9
M. Wt: 1050 g/mol
InChI Key: GREHPZMOJNYZIO-QXBAZQDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Retinoyl CoA belongs to the class of organic compounds known as acyl coas. These are organic compounds containing a coenzyme A substructure linked to an acyl chain. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP).
An enzyme that catalyzes the acyl group transfer of acyl COENZYME A to RETINOL to generate COENZYME A and a retinyl ester.

Scientific Research Applications

Retinoylation and Retinoyl-CoA Synthesis Retinoylation, a posttranslational modification of proteins influenced by retinoic acid, involves the formation of retinoyl-CoA. Studies have demonstrated the synthesis of retinoyl-CoA in rat tissues such as the liver, kidney, testis, brain, spleen, and pancreas. This process is ATP-dependent and modulated by factors like fatty acids and fatty acyl-CoAs, suggesting a significant physiological role in retinoic acid actions mediated by retinoylation (Wada et al., 2001).

Protein Modification by Retinoic Acid The transfer of retinoyl-CoA to proteins in rat tissues represents another aspect of retinoylation. This mechanism is more active in vitamin A-deficient rats and is inhibited by certain fatty acids and fatty acyl-CoAs. Such findings suggest a complex interplay in the modification of proteins by retinoic acid, which might have considerable physiological significance (Kubo et al., 2005).

Incorporation of Retinoic Acid into Proteins Retinoyl-CoA is utilized to incorporate retinoic acid into proteins in cell-free extracts from rat liver and kidney. The linkage through a thioester bond and the rapid incorporation followed by a decrease over time point towards a dynamic turnover of retinoic acid in proteins, indicating important implications for cellular retinoid metabolism (Renstrøm & DeLuca, 1989).

Retinoic Acid Receptor Modulators Retinoyl-CoA's role extends to the modulation of retinoic acid receptors (RARs). Ligands binding to RARs undergo allosteric conformational changes, influencing the interaction with co-regulators. Insights into this process have important implications for understanding ligand-modulated RAR action and potential clinical applications in various diseases (Álvarez et al., 2011).

Retinol Esterification in Human Intestine The esterification of retinol, a key step in vitamin A metabolism, also involves retinoyl-CoA. This process, demonstrated in human small intestine microsomes, is facilitated by acyl-Coenzyme A (CoA) retinol acyltransferase, indicating its crucial role in intestinal retinol esterification (Helgerud et al., 1983).

Properties

CAS No.

81295-48-9

Molecular Formula

C41H62N7O17P3S

Molecular Weight

1050 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenethioate

InChI

InChI=1S/C41H62N7O17P3S/c1-25(13-14-28-27(3)12-9-16-40(28,4)5)10-8-11-26(2)20-31(50)69-19-18-43-30(49)15-17-44-38(53)35(52)41(6,7)22-62-68(59,60)65-67(57,58)61-21-29-34(64-66(54,55)56)33(51)39(63-29)48-24-47-32-36(42)45-23-46-37(32)48/h8,10-11,13-14,20,23-24,29,33-35,39,51-52H,9,12,15-19,21-22H2,1-7H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/b11-8+,14-13+,25-10+,26-20+/t29-,33-,34-,35?,39-/m1/s1

InChI Key

GREHPZMOJNYZIO-QXBAZQDESA-N

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)/C)/C

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)C)C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O)C)C

physical_description

Solid

Synonyms

Acyl CoA Retinol Acyltransferase
Acyl CoA-Retinol Acyltransferase
Acyltransferase, Acyl CoA-Retinol
CoA-Retinol Acyltransferase, Acyl
Ester Synthetase, Retinol
Fatty Acyl Coenzyme A Retinol Acyltransferase
Fatty Acyl Coenzyme A-Retinol Acyltransferase
Fatty-Acyltransferase, Retinol
O-Fatty-Acyltransferase, Retinol
Retinol Ester Synthetase
Retinol Fatty Acyltransferase
Retinol Fatty-Acyltransferase
Retinol O Fatty Acyltransferase
Retinol O-Fatty-Acyltransferase
Retinol Palmitate Synthetase
Retinol Stearate Synthetase
Retinol-Palmitate Synthetase
Stearate Synthetase, Retinol
Synthetase, Retinol Ester
Synthetase, Retinol Stearate
Synthetase, Retinol-Palmitate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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